2-Methoxy-4-(2-(4-propoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate
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Overview
Description
2-Methoxy-4-(2-(4-propoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate is a complex organic compound with the molecular formula C25H23BrN2O5 and a molecular weight of 511.376 . This compound is known for its unique structure, which includes methoxy, propoxybenzoyl, carbohydrazonoyl, and bromobenzoate groups. It is used primarily in research settings due to its specialized properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2-(4-propoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate typically involves multiple steps. The process begins with the preparation of the core phenyl structure, followed by the introduction of the methoxy and propoxybenzoyl groups. The carbohydrazonoyl group is then added through a series of condensation reactions. Finally, the bromobenzoate group is introduced via a substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(2-(4-propoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, particularly at the bromobenzoate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Methoxy-4-(2-(4-propoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-(4-propoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate
- 2-Methoxy-4-(2-(4-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate
Uniqueness
What sets 2-Methoxy-4-(2-(4-propoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate apart from similar compounds is its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications.
Properties
CAS No. |
477729-74-1 |
---|---|
Molecular Formula |
C25H23BrN2O5 |
Molecular Weight |
511.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C25H23BrN2O5/c1-3-13-32-21-10-8-18(9-11-21)24(29)28-27-16-17-7-12-22(23(14-17)31-2)33-25(30)19-5-4-6-20(26)15-19/h4-12,14-16H,3,13H2,1-2H3,(H,28,29)/b27-16+ |
InChI Key |
FJCXQWNJKKZRIJ-JVWAILMASA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Origin of Product |
United States |
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